molecular formula C15H18O2 B14450630 2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one CAS No. 78258-91-0

2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one

Cat. No.: B14450630
CAS No.: 78258-91-0
M. Wt: 230.30 g/mol
InChI Key: RVBJDYPDEOWJSA-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 4-methoxybenzaldehyde with 4-methylcyclohexanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Methoxybenzyl cyanide

Uniqueness

2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one stands out due to its unique combination of a methoxyphenyl group and a cyclohexanone ring. This structure imparts specific chemical and physical properties, making it suitable for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity .

Properties

CAS No.

78258-91-0

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one

InChI

InChI=1S/C15H18O2/c1-11-3-8-15(16)13(9-11)10-12-4-6-14(17-2)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

RVBJDYPDEOWJSA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(=CC2=CC=C(C=C2)OC)C1

Origin of Product

United States

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